INN Designation and Regulatory Traceability versus Unregistered Academic Benzothiazine Analogs
Etasuline was assigned an International Nonproprietary Name (INN) by the World Health Organization in 1970 (proposed list 24) and confirmed in 1971 (recommended list 11), placing it among a restricted set of benzothiazine derivatives that achieved formal drug nomenclature recognition . In contrast, the majority of 4H-3,1-benzothiazine analogs described in the synthetic literature (e.g., the 2-amino-4H-3,1-benzothiazine series synthesized by Huang et al., 2013) lack INN or any regulatory identifier, limiting their traceability in procurement documentation and regulatory submissions [1].
| Evidence Dimension | Regulatory recognition (INN status) |
|---|---|
| Target Compound Data | INN assigned (p-INNList-24, 1970; r-INNList-11, 1971); FDA UNII J4LUG3IAAN; (R)-enantiomer UNII WJM15A06J6 |
| Comparator Or Baseline | Unsubstituted 4H-3,1-benzothiazin-2-amine (CAS 78959-46-3): no INN, no UNII. 2-Amino-4H-3,1-benzothiazine derivatives (Huang et al., 2013 series): no INN registration. |
| Quantified Difference | Qualitative binary: INN present vs. absent. Etasuline is one of fewer than 10 benzothiazine-class compounds to receive an INN. |
| Conditions | WHO INN Programme nomenclature records and FDA Global Substance Registration System |
Why This Matters
INN designation provides a globally recognized, unambiguous identifier for procurement, regulatory documentation, and cross-study reproducibility, a feature absent in the vast majority of structurally similar research compounds.
- [1] Huang J, Yu Y, Hua L, Yao Z, Xu F, Shen Q. Tandem addition-cyclization reaction catalyzed by ytterbium chloride: An efficient one-step synthesis of 2-amino-4H-3,1-benzothiazine. Chinese Science Bulletin, 2013, 58(7): 717-723. View Source
